![molecular formula C21H25Cl2N3O2S B2546920 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride CAS No. 1216465-76-7](/img/structure/B2546920.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its five-membered ring structure. Thiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the coupling of various chemical moieties to a thiazole core. For instance, in the synthesis of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, a base compound is reacted with substituted phenyl-1H-pyrazole-4-carbaldehyde to yield a series of compounds with potential antimicrobial activity . Similarly, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives involves the reaction of benzoyl chloride with hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide . These methods suggest that the compound could be synthesized through similar coupling reactions, utilizing appropriate chlorobenzo[d]thiazol and dimethylaminopropyl precursors.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, can significantly influence the antimicrobial activity of these compounds . The structural analysis often involves spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and GC–MS to characterize the synthesized compounds . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, dehydrosulfurization of carboxamides can lead to the formation of triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino derivatives . The reactivity of the compound would likely be influenced by the presence of the chlorobenzo[d]thiazol moiety, the dimethylaminopropyl group, and the phenoxypropanamide functionality, each of which could participate in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Electron-donating substituents tend to enhance antimicrobial activity, while electron-withdrawing groups may decrease it . The hydrochloride salt form of the compound suggests improved water solubility, which could be advantageous for biological applications. The antimicrobial activity of these compounds is typically evaluated against a variety of bacterial and fungal strains, indicating their potential as therapeutic agents .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. A study by Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their corrosion inhibition efficiency using electrochemical methods. These inhibitors showed high efficiency and stability, indicating their potential as protective agents against steel corrosion in acidic environments (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Research by Senthilraja and Alagarsamy (2012) focused on synthesizing a new series of thiazolidin-4-ones, including derivatives related to the benzothiazole structure. These compounds were evaluated for their anticonvulsant activities, highlighting the potential therapeutic applications of benzothiazole derivatives in treating convulsions and related disorders (Senthilraja & Alagarsamy, 2012).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis was explored by Fadda et al. (2012), demonstrating the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. This study showcases the versatility of benzothiazole and related compounds in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities (Fadda et al., 2012).
Organic Synthesis and Catalysis
Research into the synthesis and characterization of substituted compounds includes work by Sedlák et al. (2008), who investigated reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with aminopropanamides, leading to a series of carboxamides. These studies contribute to the understanding of organic synthesis mechanisms and the development of new catalysts and reaction conditions (Sedlák et al., 2008).
Antineoplastic Agent Research
The determination and assay of antineoplastic agents in their pure form and pharmaceutical preparations have been a focus of research, given their importance in cancer treatment. Studies like those by Shukla et al. (2017) provide critical insights into the analysis and characterization of these agents, essential for their development and therapeutic application (Shukla et al., 2017).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-24(2)13-7-14-25(19(26)12-15-27-16-8-4-3-5-9-16)21-23-20-17(22)10-6-11-18(20)28-21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUYQFOCUGSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCOC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

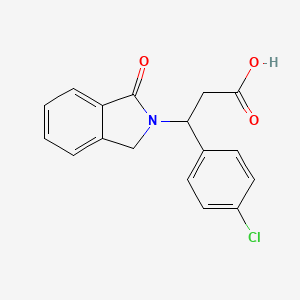
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
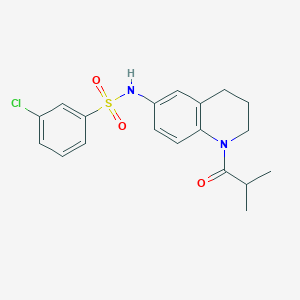
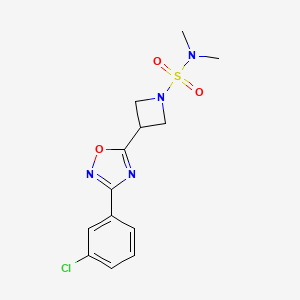
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
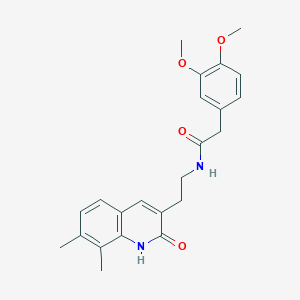
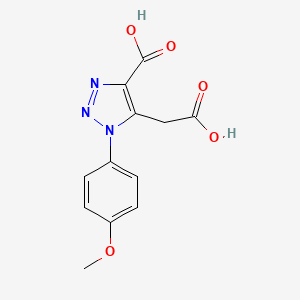
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)


